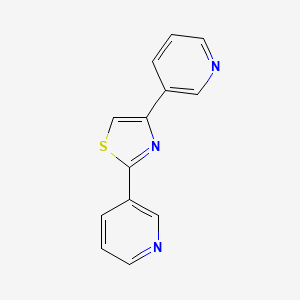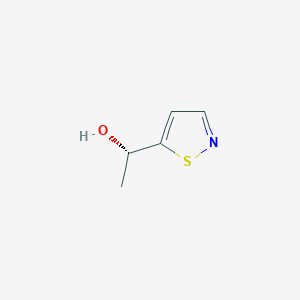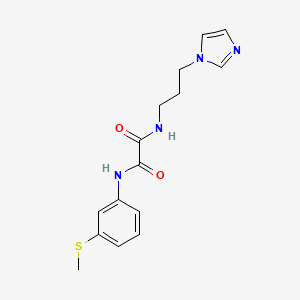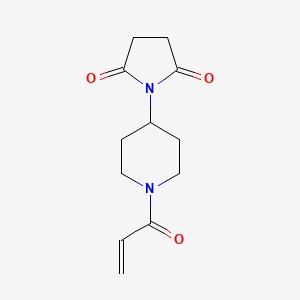
2,4-di(3-pyridyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-di(3-pyridyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with pyridine groups at the 2 and 4 positions Thiazoles are known for their aromatic properties and are significant in various fields due to their biological and chemical activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-di(3-pyridyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the starting materials would include pyridine-substituted α-haloketones and thioamides. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
2,4-di(3-pyridyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the thiazole ring to a dihydrothiazole.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
科学研究应用
2,4-di(3-pyridyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential drug candidate for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties
作用机制
The mechanism of action of 2,4-di(3-pyridyl)-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA and proteins, affecting their function. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells. The presence of pyridine rings allows for π-π stacking interactions with aromatic amino acids in proteins, enhancing its binding affinity .
相似化合物的比较
Similar Compounds
- 2,4-Dipyridin-2-yl-1,3-thiazole
- 2,4-Dipyridin-4-yl-1,3-thiazole
- 2,4-Dipyridin-5-yl-1,3-thiazole
Uniqueness
2,4-di(3-pyridyl)-1,3-thiazole is unique due to the specific positioning of the pyridine rings, which influences its electronic properties and reactivity. This positioning allows for unique interactions with biological targets and enhances its potential as a versatile compound in various applications .
属性
IUPAC Name |
2,4-dipyridin-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3S/c1-3-10(7-14-5-1)12-9-17-13(16-12)11-4-2-6-15-8-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJUUTBLPGKSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671911 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one](/img/structure/B2901662.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-phenyloxane-4-carboxamide](/img/structure/B2901665.png)





![1-{2-Oxo-2-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione](/img/structure/B2901677.png)
![2-(4-CHLOROPHENOXY)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2901679.png)
![(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2901680.png)
![N-(2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-yl)prop-2-enamide](/img/structure/B2901681.png)
![N-(2,4-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2901683.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+](/img/structure/B2901684.png)
